(S)-3-Isopropoxypyrrolidine hydrochloride
Description
(S)-3-Isopropoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an isopropoxy group at the 3-position of the pyrrolidine ring in the S-configuration, with a hydrochloride salt improving its solubility for pharmaceutical applications . Pyrrolidine derivatives are five-membered saturated nitrogen-containing heterocycles widely used in drug discovery due to their conformational rigidity and ability to modulate pharmacokinetic properties. This compound has been historically marketed for anti-inflammatory applications and fine chemical synthesis, though it is currently listed as discontinued by suppliers like CymitQuimica .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3S)-3-propan-2-yloxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
JOGXKGOBZMKISK-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)O[C@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)OC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isopropoxypyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where an isopropyl alcohol derivative reacts with the pyrrolidine ring under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-3-Isopropoxypyrrolidine hydrochloride often employs optimized synthetic routes to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Isopropoxypyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3-Isopropoxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-3-Isopropoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on molecular features, applications, and available
Table 1: Structural and Functional Comparison of (S)-3-Isopropoxypyrrolidine Hydrochloride with Analogues
*Similarity scores derived from Tanimoto coefficients (0–1 scale) based on molecular fingerprints .
Key Findings:
Cyano groups (e.g., 3-Cyano-3-methylpyrrolidine hydrochloride) introduce electron-withdrawing effects, altering reactivity and binding affinity in drug-target interactions .
Stereochemical Influence :
- The S-configuration is critical for bioactivity, as seen in (S)-3-Methylpyrrolidine hydrochloride, whereas the R-enantiomer may exhibit divergent pharmacological profiles .
Ring Size Variations :
- Piperidine derivatives like (S)-3-Hydroxypiperidine hydrochloride have larger ring structures, conferring distinct conformational flexibility and target selectivity compared to pyrrolidines .
Market Availability :
- (S)-3-Isopropoxypyrrolidine hydrochloride’s discontinued status contrasts with analogues like (S)-3-Hydroxypyrrolidine hydrochloride, which remain available, suggesting shifts in synthetic feasibility or therapeutic demand .
Research and Practical Considerations
- Synthetic Challenges : The bulkier isopropoxy group may complicate synthesis compared to hydroxyl or methyl analogues, contributing to discontinuation .
- Biological Performance: Hydroxyl-bearing derivatives (e.g., (S)-3-Hydroxypyrrolidine hydrochloride) are more polar, favoring solubility-dependent applications like intravenous formulations .
- Safety Profiles: Chlorinated analogues (e.g., 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride) highlight the need for rigorous toxicity assessments, as halogenation can introduce adverse effects .
Biological Activity
(S)-3-Isopropoxypyrrolidine hydrochloride is a chiral compound derived from pyrrolidine, notable for its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-3-Isopropoxypyrrolidine hydrochloride has the following characteristics:
- Molecular Formula : CHClN
- Functional Group : Isopropoxy group at the 3-position of the pyrrolidine ring
- Solubility : Enhanced due to the hydrochloride salt form
The presence of the isopropoxy group imparts distinct chemical properties that facilitate interactions with biological targets, making it a compound of interest in pharmacological studies.
Research indicates that (S)-3-Isopropoxypyrrolidine hydrochloride interacts with specific enzymes and receptors, modulating various biological pathways. This interaction is crucial for understanding its potential therapeutic applications in drug discovery .
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to various biological targets. The unique structural features allow for tailored interactions, which can enhance its efficacy as a pharmaceutical candidate. For instance, its binding characteristics have been evaluated in relation to other pyrrolidine derivatives, highlighting differences in activity based on structural modifications .
Biological Activity Overview
The biological activities associated with (S)-3-Isopropoxypyrrolidine hydrochloride include:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific data on efficacy against particular strains remain limited.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, warranting further investigation into its role in neuropharmacology.
- Cancer Research Applications : Similar pyrrolidine derivatives have shown promise in selectively inhibiting cancer cell proliferation while sparing healthy cells .
Comparative Analysis with Related Compounds
To better understand the significance of (S)-3-Isopropoxypyrrolidine hydrochloride, a comparison with structurally similar compounds is useful. Below is a table summarizing key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Parent compound; simpler structure | Limited biological activity |
| N-Methylpyrrolidine | Methylated derivative | Increased lipophilicity |
| 3-(Methoxymethyl)pyrrolidine hydrochloride | Methoxymethyl group at the 3-position | Different reactivity profile |
| (S)-3-Hydroxypyrrolidine hydrochloride | Hydroxyl group at the 3-position | Varies in solubility and reactivity |
| (S)-3-Isopropoxypyrrolidine hydrochloride | Unique isopropoxy group | Notable pharmacological interest |
This table illustrates how (S)-3-Isopropoxypyrrolidine hydrochloride stands out due to its unique isopropoxy group, which enhances its potential applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolidine derivatives, providing context for the potential applications of (S)-3-Isopropoxypyrrolidine hydrochloride:
- Pyrrolidine in Drug Discovery : A review highlighted the versatility of pyrrolidine as a scaffold for novel drug candidates, emphasizing its ability to modulate various biological targets effectively .
- Selective Inhibition in Cancer Therapy : Research demonstrated that certain pyrrolidine derivatives could selectively inhibit melanoma cell growth while minimizing toxicity to non-cancerous cells, indicating a promising avenue for further exploration with (S)-3-Isopropoxypyrrolidine hydrochloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
